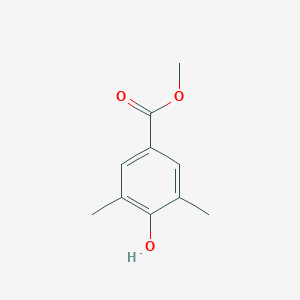

Methyl 4-hydroxy-3,5-dimethylbenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-hydroxy-3,5-dimethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-6-4-8(10(12)13-3)5-7(2)9(6)11/h4-5,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYMCPKCSVQELBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40495931 | |

| Record name | Methyl 4-hydroxy-3,5-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40495931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34137-14-9 | |

| Record name | Methyl 4-hydroxy-3,5-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40495931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-hydroxy-3,5-dimethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-hydroxy-3,5-dimethylbenzoate is a phenolic ester that holds interest within the scientific community for its potential applications in various fields, including pharmaceutical development. Its structure, characterized by a hydroxyl group and two methyl groups on the benzene ring, makes it a subject of investigation for its biological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to this compound, serving as a vital resource for researchers and professionals in drug development.

Chemical and Physical Properties

This compound is a solid compound with the molecular formula C₁₀H₁₂O₃ and a molecular weight of approximately 180.20 g/mol .[1][2] Key identifiers for this compound are its CAS number, 34137-14-9.[1] While detailed experimental data on all physical properties are not extensively published, the available information is summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.2005 g/mol | [1] |

| CAS Number | 34137-14-9 | [1] |

| Physical State | Solid | [1] |

| LogP | 1.79560 | [2] |

| PSA | 46.53000 | [2] |

Synthesis

A common and direct method for the synthesis of this compound is the Fischer esterification of 4-hydroxy-3,5-dimethylbenzoic acid with methanol, typically catalyzed by a strong acid.[3]

Experimental Protocol: Synthesis of this compound[4]

Materials:

-

3,5-dimethyl-4-hydroxybenzoic acid (5g, 0.030 mole)

-

Methanol (75 mL)

-

Thionyl chloride (8 mL)

-

Solid sodium bicarbonate

-

Water

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of 3,5-dimethyl-4-hydroxybenzoic acid in methanol is cooled in an ice bath.

-

Thionyl chloride is added dropwise to the cooled solution.

-

The reaction mixture is then allowed to warm to room temperature and is stirred for 16 hours.

-

Solid sodium bicarbonate is carefully added to neutralize the acid.

-

The resulting suspension is concentrated under reduced pressure.

-

The residue is partitioned between water and ethyl acetate (75 mL each).

-

The ethyl acetate layer is separated and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the product as a tan powder.

Yield: Quantitative (5.49 g).[4]

Logical Workflow for Synthesis

Caption: Fischer esterification of 4-hydroxy-3,5-dimethylbenzoic acid.

Purification

The crude product from the synthesis can be purified by recrystallization to obtain a higher purity solid.

Experimental Protocol: Purification by Recrystallization

While a specific solvent system for the recrystallization of this compound is not explicitly detailed in the search results, a common approach for similar compounds involves dissolving the crude product in a hot solvent in which it is sparingly soluble at room temperature and allowing it to cool slowly to form crystals. A mixture of ethyl acetate and hexane is a plausible solvent system to explore for this purpose.

General Procedure:

-

Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

If the solution is colored, activated charcoal can be added and the solution filtered while hot.

-

Slowly add hexane until the solution becomes slightly turbid.

-

Allow the solution to cool to room temperature and then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold hexane.

-

Dry the crystals under vacuum.

Analytical Methods

The purity and identity of this compound can be assessed using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), and spectroscopic methods.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the analysis of this compound. Based on methods for similar compounds, a C18 column is often suitable.[5]

Illustrative HPLC Method:

-

Column: C18 reversed-phase column (e.g., 25 cm x 4.6 mm, 5 µm particle size)[5]

-

Mobile Phase: A gradient or isocratic mixture of methanol and water, potentially with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) to improve peak shape. A possible starting point is a 45:55 (v/v) mixture of methanol and water with the pH adjusted to 4.8.[5]

-

Flow Rate: 1.0 mL/min[5]

-

Detection: UV detector at a wavelength of approximately 254 nm.[5]

-

Injection Volume: 20 µL[5]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR data for this compound is not readily available in the provided search results, the expected chemical shifts can be predicted based on the structure. The ¹H NMR spectrum would likely show singlets for the two aromatic protons, the methoxy group protons, and the two methyl group protons. The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon, the aromatic carbons, the methoxy carbon, and the methyl carbons.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (O-H) group (a broad band around 3300 cm⁻¹), the carbonyl (C=O) group of the ester (a strong band around 1700 cm⁻¹), C-O stretching, and aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak [M]⁺. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃) and the loss of the entire ester group (-COOCH₃).

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited in the provided search results, its structural similarity to other phenolic compounds suggests potential for biological effects. Phenolic compounds are known to modulate various intracellular signaling pathways, including those involved in inflammation and cellular stress responses.

Potential Involvement in Signaling Pathways

Phenolic compounds have been shown to influence key signaling pathways such as:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): Many phenolic compounds are known to inhibit the NF-κB pathway, which plays a crucial role in the inflammatory response.

-

MAPK (Mitogen-Activated Protein Kinase) pathways: These pathways, including ERK, JNK, and p38, are involved in cellular processes like proliferation, differentiation, and apoptosis, and can be modulated by phenolic compounds.

Further research is required to elucidate the specific biological activities of this compound and its effects on these and other signaling pathways.

Signaling Pathway Diagram

References

A Technical Guide to Methyl 4-hydroxy-3,5-dimethylbenzoate

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Methyl 4-hydroxy-3,5-dimethylbenzoate, a key chemical intermediate. It covers its physicochemical properties, a detailed experimental protocol for its synthesis, and its applications within the fields of chemical research and drug development.

Chemical and Physical Properties

This compound is an aromatic ester. Its core structure consists of a benzene ring substituted with a methyl ester group, a hydroxyl group, and two methyl groups. These features make it a valuable building block in organic synthesis.

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 180.20 g/mol | [1][2][3] |

| Molecular Formula | C₁₀H₁₂O₃ | [1][3][4] |

| CAS Number | 34137-14-9 | [1][2][4] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥95% | [1] |

| Synonyms | Methyl 3,5-dimethyl-4-hydroxybenzoate, 4-hydroxy-3,5-dimethyl-benzoic acid methyl ester | [1][3] |

| InChI Key | SYMCPKCSVQELBJ-UHFFFAOYSA-N | [1] |

Experimental Protocols: Synthesis

The synthesis of this compound is typically achieved through the Fischer esterification of its corresponding carboxylic acid, 4-hydroxy-3,5-dimethylbenzoic acid. This standard procedure involves reacting the carboxylic acid with methanol in the presence of an acid catalyst.

Objective: To synthesize this compound from 4-hydroxy-3,5-dimethylbenzoic acid.

Materials:

-

4-hydroxy-3,5-dimethylbenzoic acid

-

Methanol (dry)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-hydroxy-3,5-dimethylbenzoic acid in an excess of dry methanol.

-

Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing cold water and extract the product with diethyl ether.

-

Neutralization: Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Applications in Research and Drug Development

This compound serves as a versatile intermediate in organic synthesis. The presence of multiple functional groups—a hydroxyl, an ester, and two methyl groups—allows for a variety of chemical transformations.

In the context of drug discovery, the structural motif of a substituted benzene ring is a common scaffold. The two methyl groups on the ring can be considered "magic methyls," a term used in medicinal chemistry to describe the often profound and beneficial impact of adding a methyl group on a molecule's pharmacodynamic and pharmacokinetic properties.[5] This effect can enhance binding affinity to a target protein by filling a hydrophobic pocket or can improve metabolic stability.[5]

While specific signaling pathways directly modulated by this compound are not extensively documented, its structural analogs have been investigated. For instance, related phenolic compounds are studied for their antioxidant properties. Furthermore, similar structures, such as 3,5-Dimethyl-4-hydroxybenzonitrile, are recognized as key intermediates in the synthesis of antiviral drugs, including those targeting HIV replication.[6] This highlights the potential of the 4-hydroxy-3,5-dimethylphenyl moiety as a pharmacophore in the development of new therapeutic agents.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the synthesis and application of this compound.

Caption: Fischer esterification workflow for the synthesis of this compound.

Caption: Role of the compound in chemical synthesis and drug discovery.

References

An In-Depth Technical Guide to Methyl 4-hydroxy-3,5-dimethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-hydroxy-3,5-dimethylbenzoate is a phenolic ester with a core structure that holds potential for further investigation in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthesis protocol, and an exploration of its potential biological activities. The information is presented to support researchers and professionals in the fields of chemical synthesis and drug development in their understanding and utilization of this compound.

Chemical Structure and Properties

This compound, with the CAS number 34137-14-9, is a derivative of benzoic acid. Its structure features a central benzene ring substituted with a hydroxyl group at position 4, two methyl groups at positions 3 and 5, and a methyl ester group at position 1.

Diagram of Chemical Structure

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₃ | [1][2] |

| Molecular Weight | 180.20 g/mol | [1][2] |

| CAS Number | 34137-14-9 | [2] |

| Appearance | Solid | [2] |

| Purity | 95% | [2] |

| InChI | InChI=1S/C10H12O3/c1-6-4-8(10(12)13-3)5-7(2)9(6)11/h4-5,11H,1-3H3 | [2] |

| InChI Key | SYMCPKCSVQELBJ-UHFFFAOYSA-N | [2] |

| SMILES | O=C(OC)C1=CC(C)=C(O)C(C)=C1 |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. The following tables summarize the expected signals in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.7 | Singlet | 2H | Aromatic Protons |

| ~5.0 | Singlet | 1H | Hydroxyl Proton |

| ~3.8 | Singlet | 3H | Methyl Ester Protons |

| ~2.2 | Singlet | 6H | Methyl Protons |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Assignment |

| ~170 | Carbonyl Carbon (Ester) |

| ~155 | Aromatic Carbon (C-OH) |

| ~130 | Aromatic Carbons (C-CH₃) |

| ~125 | Aromatic Carbons (C-H) |

| ~120 | Aromatic Carbon (C-COOCH₃) |

| ~52 | Methyl Carbon (Ester) |

| ~16 | Methyl Carbons (Ring) |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3600-3200 (broad) | O-H stretch (Phenolic) |

| 3000-2850 | C-H stretch (Aliphatic) |

| ~1720 | C=O stretch (Ester) |

| ~1600, ~1470 | C=C stretch (Aromatic Ring) |

| ~1250 | C-O stretch (Ester) |

MS (Mass Spectrometry)

| m/z Ratio | Assignment |

| 180 | [M]⁺ (Molecular Ion) |

| 149 | [M - OCH₃]⁺ |

| 121 | [M - COOCH₃]⁺ |

Experimental Protocols

Synthesis of this compound

This protocol details the synthesis of this compound via the esterification of 4-hydroxy-3,5-dimethylbenzoic acid.

Materials:

-

4-hydroxy-3,5-dimethylbenzoic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve 4-hydroxy-3,5-dimethylbenzoic acid in an excess of anhydrous methanol.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride dropwise to the cooled solution while stirring. An exothermic reaction will occur, and HCl gas will be evolved.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Set up the apparatus for reflux and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid. Be cautious as CO₂ evolution may cause pressure buildup.

-

Wash the organic layer with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

The crude this compound can be purified by recrystallization or column chromatography.

Diagram of Synthesis Workflow

References

An In-depth Technical Guide on the Biological Activity of Methyl 4-hydroxy-3,5-dimethylbenzoate

An In-depth Technical Guide to the Biological Activity of Methyl 4-hydroxy-3,5-dimethylbenzoate and Its Structural Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a phenolic compound of interest within the scientific community. While comprehensive research on the specific biological activities of this molecule is limited, its structural similarity to other well-studied benzoate derivatives provides a strong basis for predicting its potential therapeutic properties. This technical guide offers a thorough examination of the known biological activities of structurally analogous compounds, including their antimicrobial, antioxidant, cytotoxic, and anti-inflammatory effects. By presenting quantitative data, detailed experimental protocols, and relevant signaling pathways, this document aims to provide a valuable resource for researchers and drug development professionals interested in the potential applications of this compound and related molecules.

Introduction

This compound belongs to the family of hydroxybenzoates, a class of compounds that has garnered significant attention for its diverse biological activities. While direct studies on this compound are not extensively available in current literature, its core structure, a methyl ester of a substituted 4-hydroxybenzoic acid, is shared by numerous compounds with established pharmacological profiles. This guide will focus on the biological activities of four key structural analogs to infer the potential of this compound:

-

Methylparaben (Methyl 4-hydroxybenzoate): A widely used antimicrobial preservative.

-

Methyl Gallate (Methyl 3,4,5-trihydroxybenzoate): Known for its antioxidant and cytotoxic properties.

-

4-Hydroxy-3-methoxybenzoic Acid Methyl Ester: A compound investigated for its cytotoxic effects on cancer cells.

-

Methyl 3-bromo-4,5-dihydroxybenzoate: A derivative with demonstrated anti-inflammatory activity.

By examining the activities of these related molecules, we can construct a predictive framework for the biological potential of this compound, thereby guiding future research and development efforts.

Predicted Biological Activities Based on Structural Analogs

Antimicrobial Activity

The antimicrobial properties of parabens, such as methylparaben, are well-documented.[1] These compounds are effective against a broad spectrum of microorganisms, including bacteria and fungi.[2][3] The antimicrobial efficacy generally increases with the length of the alkyl chain of the ester group.[4]

Table 1: Minimum Inhibitory Concentrations (MIC) of Methylparaben against Various Microorganisms

| Microorganism | Strain | MIC (mg/mL) | Reference |

| Bacillus subtilis | - | 0.1 - 0.8 | [2] |

| Aspergillus welwitschiae | - | 0.8 | [2] |

| Aspergillus flavus | - | 0.05 - 0.2 | [2] |

| Aspergillus fumigatus | - | 0.05 - 0.2 | [2] |

| Candida albicans | ATCC 10231 | 13.1 | [3] |

| Aspergillus niger | ATCC 16404 | 6.6 | [3] |

| Escherichia coli | ATCC 8739 | 6.6 | [3] |

| Pseudomonas aeruginosa | ATCC 9027 | 26.3 | [3] |

| Staphylococcus aureus | ATCC 6538 | 13.1 | [3] |

Antioxidant Activity

Phenolic compounds are renowned for their antioxidant properties, primarily due to their ability to scavenge free radicals. Methyl gallate, a close structural analog, has demonstrated potent antioxidant activity in various assays.

Table 2: Antioxidant Activity (IC50) of Methyl Gallate in DPPH Radical Scavenging Assays

| Compound | IC50 Value | Assay Conditions | Reference |

| Methyl Gallate | 1.02 µg/mL | DPPH Assay | [5] |

| Methyl Gallate | 38.0 µM | DPPH Assay in Kilka fish oil | [6] |

| Gallic Acid (Reference) | 0.94 µg/mL | DPPH Assay | [5] |

| Gallic Acid (Reference) | 29.5 µM | DPPH Assay in Kilka fish oil | [6] |

| α-Tocopherol (Reference) | 105.3 µM | DPPH Assay in Kilka fish oil | [6] |

| Methyl Gallate | 7.48 µg/mL | DPPH Assay | [7] |

| Dihydroferulic acid | 10.66 µg/mL | DPPH Assay | [7] |

| Gallic Acid (Reference) | 6.08 µg/mL | DPPH Assay | [7] |

| Ascorbic Acid (Reference) | 5.83 µg/mL | DPPH Assay | [7] |

Cytotoxic Activity

Several hydroxybenzoate derivatives have been investigated for their potential as anticancer agents. 4-Hydroxy-3-methoxybenzoic acid methyl ester has shown dose-dependent inhibition of prostate cancer cell proliferation.[8]

Table 3: Cytotoxic Activity (IC50) of 4-Hydroxy-3-methoxybenzoic Acid Methyl Ester on Prostate Cancer Cell Lines

| Cell Line | Treatment | IC50 Value (µM) | Reference |

| LNCaP | 4-Hydroxy-3-methoxybenzoic acid methyl ester | ~25 (Significant inhibition) | [8] |

| DU145 | 4-Hydroxy-3-methoxybenzoic acid methyl ester | Dose-dependent decrease | [8] |

Anti-inflammatory Activity

The anti-inflammatory potential of benzoate derivatives has been demonstrated through the study of compounds like methyl 3-bromo-4,5-dihydroxybenzoate. This compound has been shown to inhibit inflammatory responses in various models, including in zebrafish.[9][10] The underlying mechanism is believed to involve the regulation of key inflammatory signaling pathways such as the TLR/NF-κB pathway.[9][10]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.

Workflow for Broth Microdilution MIC Assay

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

-

Preparation of Test Compound: Prepare a stock solution of the test compound in a suitable solvent. Perform serial two-fold dilutions in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include positive (microorganism without test compound) and negative (medium only) controls.

-

Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for most bacteria).

-

Reading Results: After incubation, visually assess the wells for turbidity. The MIC is the lowest concentration of the test compound that completely inhibits visible growth.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method for evaluating the antioxidant activity of compounds by measuring their ability to scavenge the stable DPPH free radical.

Workflow for DPPH Assay

Caption: Workflow for the DPPH radical scavenging assay.

Protocol:

-

Solution Preparation: Prepare a stock solution of the test compound and a standard antioxidant (e.g., ascorbic acid or gallic acid) in a suitable solvent (e.g., methanol). Prepare a fresh solution of DPPH in the same solvent.

-

Reaction Mixture: In a set of test tubes or a 96-well plate, add a fixed volume of the DPPH solution to varying concentrations of the test compound and the standard. Prepare a control containing only the solvent and DPPH.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of each solution at approximately 517 nm using a spectrophotometer.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value, which is the concentration required to scavenge 50% of the DPPH radicals.

Key Signaling Pathways

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response.[6] Its activation leads to the transcription of numerous pro-inflammatory genes. The anti-inflammatory activity of compounds like methyl 3-bromo-4,5-dihydroxybenzoate is often associated with the inhibition of this pathway.[9][10]

Simplified NF-κB Signaling Pathway

Caption: Simplified overview of the canonical NF-κB signaling pathway.

Akt Signaling Pathway in Cancer

The Akt (also known as Protein Kinase B) signaling pathway is a central regulator of cell survival, proliferation, and growth.[7][11] Its aberrant activation is a common feature in many cancers.[11] The cytotoxic effects of compounds like 4-hydroxy-3-methoxybenzoic acid methyl ester are linked to the inhibition of this pro-survival pathway.[8]

Simplified Akt Signaling Pathway

Caption: Simplified overview of the PI3K/Akt signaling pathway.

Conclusion and Future Directions

While direct experimental data on the biological activity of this compound is currently scarce, a comparative analysis of its structural analogs strongly suggests its potential as a bioactive molecule. The evidence from methylparaben, methyl gallate, 4-hydroxy-3-methoxybenzoic acid methyl ester, and methyl 3-bromo-4,5-dihydroxybenzoate points towards probable antimicrobial, antioxidant, cytotoxic, and anti-inflammatory properties.

This technical guide provides a foundational framework for future investigations into this compound. It is recommended that future research efforts focus on:

-

Synthesis and Characterization: Efficient synthesis of high-purity this compound to enable robust biological testing.

-

In Vitro Screening: Comprehensive screening of its antimicrobial, antioxidant, cytotoxic, and anti-inflammatory activities using the protocols outlined in this guide.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to optimize potency and selectivity for desired biological effects.

By systematically addressing these research areas, the full therapeutic potential of this compound can be unlocked, potentially leading to the development of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Effect of Preservatives on Microorganisms Isolated from Contaminated Cosmetics Collected from Mecca Region, Saudi Arabia - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

- 3. Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Antioxidant activity of gallic acid and methyl gallate in triacylglycerols of Kilka fish oil and its oil-in-water emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester: A Curcumin Derivative Targets Akt/NFκB Cell Survival Signaling Pathway: Potential for Prostate Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. cibtech.org [cibtech.org]

An In-depth Technical Guide to Methyl 4-hydroxy-3,5-dimethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 4-hydroxy-3,5-dimethylbenzoate, a phenolic ester with potential applications in pharmaceutical and chemical research. This document consolidates available information on its synthesis, spectral properties, and potential biological activities, offering a valuable resource for professionals in drug discovery and development.

Chemical Properties and Synthesis

This compound is a solid compound with the molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol .[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 34137-14-9 | [1] |

| Molecular Formula | C₁₀H₁₂O₃ | [1][2] |

| Molecular Weight | 180.20 g/mol | [1][2] |

| Appearance | Solid | |

| Synonyms | Methyl 3,5-dimethyl-4-hydroxybenzoate, 4-Hydroxy-3,5-dimethylbenzoic acid methyl ester | [1][2] |

Synthesis Protocol: Esterification of 4-hydroxy-3,5-dimethylbenzoic acid

A common method for the synthesis of this compound is the esterification of 4-hydroxy-3,5-dimethylbenzoic acid. A general procedure involves the reaction of the carboxylic acid with methanol in the presence of a catalyst.

Experimental Protocol:

A detailed experimental protocol for a similar compound, methyl 3,5-di-tert-butyl-4-hydroxybenzoate, involves refluxing the corresponding carboxylic acid with methanol using p-toluenesulfonic acid or sodium methoxide as a catalyst for 8-14 hours at 60-80°C. The reaction mixture is then worked up by evaporating the solvent, washing with a saturated solution of sodium carbonate or sodium bicarbonate, followed by washing with distilled water until neutral. The resulting solid is then filtered under vacuum and dried.[2] A more specific, yet less detailed, synthesis of this compound involves cooling a solution of 3,5-dimethyl-4-hydroxybenzoic acid in methanol in an ice-bath and adding thionyl chloride dropwise. The reaction is then warmed to room temperature and stirred for 16 hours.[3]

Diagram 1: Synthesis of this compound

Caption: Reaction scheme for the synthesis of the target compound.

Spectroscopic Data

Table 2: Predicted and Analogous Spectroscopic Data

| Technique | Predicted/Analogous Data |

| ¹H NMR | Predicted shifts: Aromatic protons (~7.5 ppm, s, 2H), Methyl protons on ring (~2.2 ppm, s, 6H), Methyl ester protons (~3.8 ppm, s, 3H), Hydroxyl proton (variable). |

| ¹³C NMR | Predicted shifts: Carbonyl carbon (~167 ppm), Aromatic C-O (~158 ppm), Aromatic C-CH₃ (~128 ppm), Aromatic C-H (~125 ppm), Aromatic C-COOCH₃ (~122 ppm), Methyl ester carbon (~52 ppm), Methyl carbons on ring (~16 ppm). |

| FT-IR (cm⁻¹) | Expected peaks: O-H stretch (~3300-3500, broad), C-H stretch (aromatic, ~3000-3100), C-H stretch (aliphatic, ~2850-3000), C=O stretch (ester, ~1700-1720), C=C stretch (aromatic, ~1580-1600), C-O stretch (~1200-1300). |

| Mass Spec (m/z) | Expected fragments: Molecular ion [M]⁺ at 180, loss of methoxy group [M-31]⁺ at 149, loss of carbomethoxy group [M-59]⁺ at 121. |

Note: The predicted NMR data is based on computational models and data from structurally similar compounds. Experimental verification is recommended.

Diagram 2: Predicted ¹H NMR Spectrum Logic

Caption: Relationship between structure and predicted proton NMR signals.

Potential Biological Activities and Experimental Protocols

While specific biological activity data for this compound is limited in the reviewed literature, related substituted benzoate compounds have demonstrated a range of activities, including antioxidant, anti-inflammatory, and cytotoxic effects. The following are standard in vitro protocols that can be employed to evaluate these potential activities.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a common and reliable method to determine the free radical scavenging activity of a compound.

Experimental Protocol:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

-

In a 96-well plate, add various concentrations of the test compound to the wells.

-

Add the DPPH working solution to each well.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[4]

-

Measure the absorbance at 517 nm using a microplate reader.[4]

-

Ascorbic acid is typically used as a positive control.

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[4]

Diagram 3: DPPH Assay Workflow

Caption: Workflow for the DPPH antioxidant assay.

Anti-inflammatory Activity: Nitric Oxide (NO) Scavenging Assay

This assay evaluates the ability of a compound to scavenge nitric oxide, a key inflammatory mediator.

Experimental Protocol:

-

Prepare a stock solution of the test compound.

-

Prepare a solution of sodium nitroprusside in phosphate-buffered saline (PBS).

-

Mix the test compound at various concentrations with the sodium nitroprusside solution.

-

Incubate the mixture at room temperature under light for a specified time (e.g., 150 minutes).

-

After incubation, add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the mixture.

-

Measure the absorbance at 546 nm.

-

The percentage of NO scavenging is calculated based on the reduction in absorbance compared to a control.

Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[5]

-

During this incubation, mitochondrial dehydrogenases of viable cells reduce the yellow MTT to purple formazan crystals.[6]

-

Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[7]

-

Measure the absorbance at a wavelength between 500 and 600 nm.

-

Cell viability is expressed as a percentage of the control (untreated cells).

Diagram 4: MTT Assay Principle

Caption: Conversion of MTT to formazan by viable cells.

Conclusion

This compound presents an interesting scaffold for further investigation in the field of drug discovery. This technical guide has summarized the available information on its synthesis and provided a framework for its characterization and biological evaluation. Further experimental work is required to fully elucidate its spectroscopic properties and to explore its potential as a therapeutic agent. The provided protocols offer a starting point for researchers to assess its antioxidant, anti-inflammatory, and cytotoxic activities.

References

- 1. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN106349066A - Synthesis method of methyl 3,5-di-tert-butyl-4-hydroxybenzoate - Google Patents [patents.google.com]

- 3. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acmeresearchlabs.in [acmeresearchlabs.in]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. MTT (Assay protocol [protocols.io]

An In-depth Technical Guide to Methyl 4-hydroxy-3,5-dimethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-hydroxy-3,5-dimethylbenzoate is a phenolic ester that has garnered interest within the scientific community for its potential biological activities, including antimicrobial and antioxidant properties. This document provides a comprehensive overview of the available technical information regarding this compound, including its chemical properties, a plausible synthesis pathway, and a summary of its known biological significance. This guide is intended to serve as a foundational resource for researchers and professionals involved in chemical synthesis and drug discovery.

Chemical Properties

This compound is a solid compound with the chemical formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol .[1] It is also known by several synonyms, including Methyl 3,5-dimethyl-4-hydroxybenzoate and 4-hydroxy-3,5-dimethyl-benzoic acid methyl ester.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| CAS Number | 34137-14-9 | |

| Appearance | Solid | [1] |

| Purity | Typically >95% | [1] |

Synthesis

Postulated Experimental Protocol: Fischer-Speier Esterification

This protocol describes the synthesis of this compound from 4-hydroxy-3,5-dimethylbenzoic acid and methanol.

Materials:

-

4-hydroxy-3,5-dimethylbenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve 1 equivalent of 4-hydroxy-3,5-dimethylbenzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate. Perform the extraction three times.

-

Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Data

Detailed, publicly available spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is limited. However, based on its chemical structure, the expected spectral characteristics can be predicted.

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Signals corresponding to aromatic protons, methyl protons on the ring, the ester methyl protons, and the hydroxyl proton. The aromatic protons would likely appear as a singlet due to the symmetrical substitution pattern. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, aromatic carbons (including those attached to the hydroxyl and methyl groups), and the methyl carbons. |

| IR | Characteristic absorption bands for the O-H stretch of the phenol, C=O stretch of the ester, C-O stretches, and aromatic C-H and C=C stretches. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (180.20 m/z). |

Biological Activity and Potential Applications

Preliminary research suggests that this compound possesses biological activities that may be of interest to drug development professionals.

Antimicrobial and Antioxidant Effects

Some studies have indicated that this compound exhibits potential antimicrobial and antioxidant properties. These activities are often associated with phenolic compounds due to their ability to scavenge free radicals and interact with microbial cell components.

Anticancer Research

In the context of cancer research, there is emerging evidence that this compound may induce apoptosis (programmed cell death) in certain cancer cell lines. This has prompted further investigation into its potential as a lead compound for the development of novel anticancer agents. The precise signaling pathways through which it exerts these effects are a subject of ongoing research.

Potential Signaling Pathway Involvement

While the exact mechanisms are not fully elucidated, the pro-apoptotic effects of phenolic compounds often involve the modulation of key signaling pathways that regulate cell survival and death. A hypothetical pathway is depicted below.

Caption: A hypothetical signaling pathway for the induction of apoptosis by this compound.

Conclusion

This compound is a compound with established chemical properties and promising, albeit not yet fully explored, biological activities. The synthesis can be achieved through standard organic chemistry techniques, and its structure suggests a range of potential applications, particularly in the fields of antimicrobial and anticancer research. Further in-depth studies are required to fully characterize its spectroscopic properties, elucidate its precise mechanisms of biological action, and to determine its full therapeutic potential. This guide provides a solid foundation for researchers to build upon in their future investigations of this intriguing molecule.

References

An In-depth Technical Guide to the Solubility of Methyl 4-hydroxy-3,5-dimethylbenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 4-hydroxy-3,5-dimethylbenzoate in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information, detailed experimental protocols for determining solubility, and relevant synthesis pathways.

Qualitative Solubility Profile

This compound is a benzoate ester derivative. Based on the general solubility principles of similar phenolic compounds and available qualitative data, its solubility profile in common organic solvents is summarized below. It is important to note that this information is qualitative and serves as a general guideline. For precise quantitative data, experimental determination is necessary. A structurally similar compound, methyl 4-hydroxybenzoate, is known to be soluble in ethanol, ether, and acetone, and slightly soluble in water.

Table 1: Qualitative Solubility of this compound and Structurally Related Compounds

| Solvent | This compound (Expected) | Methyl 4-hydroxybenzoate (Observed)[1] |

| Methanol | Soluble | Freely Soluble |

| Ethanol | Soluble | Freely Soluble[1] |

| Acetone | Soluble | Freely Soluble[1] |

| Ethyl Acetate | Soluble | Soluble |

| Diethyl Ether | Soluble | Freely Soluble[1] |

| Dichloromethane | Soluble | Information Not Available |

| Chloroform | Soluble | Information Not Available |

| Dimethyl Sulfoxide (DMSO) | Soluble | Information Not Available |

Experimental Protocol for Solubility Determination: Shake-Flask Method

The shake-flask method is a widely recognized and robust technique for determining the thermodynamic solubility of a compound.[2][3][4] This protocol outlines the general procedure for determining the solubility of this compound in an organic solvent, followed by quantitative analysis.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Conical flasks or vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Gravimetric analysis equipment (optional): drying oven, desiccator, pre-weighed evaporation dishes[5][6][7]

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a conical flask containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.[3][5]

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[3] It is advisable to periodically analyze samples until a constant concentration is observed.[5]

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the solution to stand undisturbed for a period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microcrystals.

-

Dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method to be used.

-

-

Quantitative Analysis:

-

Using UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to construct a calibration curve.[8] Aromatic compounds typically have strong absorbance in the UV range.[9][10]

-

Measure the absorbance of the diluted sample solution at the same λmax.

-

Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

-

Using Gravimetric Analysis:

-

Accurately pipette a known volume of the filtered, saturated solution into a pre-weighed, dry evaporating dish.[5][7]

-

Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

-

Dry the dish containing the solid residue in an oven at a suitable temperature until a constant weight is achieved.[5][7]

-

Cool the dish in a desiccator and weigh it accurately.

-

The mass of the dissolved solid can be determined by subtracting the initial weight of the dish from the final weight. The solubility can then be expressed in terms of mass per volume of solvent.[5]

-

-

Data Presentation

The solubility should be reported in standard units such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L) at the specified temperature.

References

- 1. METHYL 4-HYDROXYBENZOATE - Ataman Kimya [atamanchemicals.com]

- 2. enamine.net [enamine.net]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. bioassaysys.com [bioassaysys.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. pharmajournal.net [pharmajournal.net]

- 8. Using Spectrophotometer To Determine Concentration (UV/VIS) [pro-analytics.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. aai.solutions [aai.solutions]

An In-depth Technical Guide to the Spectral Data of Methyl 4-hydroxy-3,5-dimethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Workflow for Spectral Data Acquisition

The following diagram illustrates a generalized workflow for obtaining the spectral data discussed in this guide.

Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The following table summarizes the predicted ¹H NMR spectral data for this compound in a typical deuterated solvent like chloroform-d (CDCl₃). The predictions are based on the known spectrum of 4-hydroxy-3,5-dimethylbenzoic acid and the addition of a methyl ester group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.70 | Singlet | 2H | Ar-H |

| ~5.00 | Singlet | 1H | Ar-OH |

| ~3.90 | Singlet | 3H | -COOCH ₃ |

| ~2.30 | Singlet | 6H | Ar-CH ₃ |

Interpretation:

-

The two aromatic protons are equivalent due to the symmetry of the molecule and would appear as a single peak.

-

The phenolic hydroxyl proton is expected to be a broad singlet, and its chemical shift can vary with concentration and temperature.

-

The key indicator of the methyl ester is the singlet corresponding to the three methoxy protons, typically found around 3.9 ppm.

-

The six protons of the two equivalent aromatic methyl groups would appear as a single sharp peak.

¹³C NMR (Carbon NMR) Data

The predicted ¹³C NMR spectral data are presented below, based on the spectrum of the parent carboxylic acid.

| Chemical Shift (δ, ppm) | Assignment |

| ~167.0 | C =O (Ester) |

| ~156.0 | C -OH |

| ~130.0 | Ar-C -CH₃ |

| ~128.0 | Ar-C -H |

| ~122.0 | Ar-C -COO |

| ~52.0 | -OC H₃ |

| ~20.0 | Ar-C H₃ |

Interpretation:

-

The carbonyl carbon of the ester group is expected to be in the typical downfield region for esters.

-

Due to molecular symmetry, only five aromatic carbon signals are expected.

-

The signal for the methoxy carbon is a key identifier for the methyl ester.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad, Medium | O-H stretch (phenolic) |

| ~2950 | Medium | C-H stretch (aromatic and aliphatic) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1600, ~1450 | Medium-Weak | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (ester, asymmetric) |

| ~1150 | Strong | C-O stretch (ester, symmetric) |

Interpretation:

-

The presence of a broad O-H band indicates the phenolic hydroxyl group.

-

A strong absorption around 1720 cm⁻¹ is characteristic of the ester carbonyl group. This differentiates it from the parent carboxylic acid, which would show a C=O stretch at a slightly lower wavenumber and a very broad O-H stretch for the carboxylic acid.

-

The strong C-O stretching bands are also indicative of the ester functional group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z | Interpretation |

| 180.08 | Molecular Ion [M]⁺ |

| 149.07 | [M - OCH₃]⁺ |

| 121.06 | [M - COOCH₃]⁺ |

Interpretation:

-

The molecular ion peak at m/z 180.08 would confirm the molecular weight of the compound.

-

Common fragmentation patterns for methyl esters include the loss of the methoxy group (-OCH₃) and the entire carbomethoxy group (-COOCH₃).

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0 to 220 ppm) is necessary. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction using appropriate NMR software.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000 to 400 cm⁻¹). Perform a background scan of the empty sample holder (or pure KBr pellet) before scanning the sample. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed for the presence of characteristic absorption bands.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

Direct Infusion: Introduce the sample solution directly into the ion source at a constant flow rate.

-

LC-MS: Alternatively, inject the sample onto a liquid chromatography (LC) column to separate it from any impurities before it enters the mass spectrometer.

-

-

Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). The instrument should be calibrated to ensure accurate mass measurements.

-

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Unlocking the Potential of Methyl 4-hydroxy-3,5-dimethylbenzoate: A Technical Guide for Researchers

Introduction

Methyl 4-hydroxy-3,5-dimethylbenzoate (CAS No: 34137-14-9) is a substituted phenolic compound belonging to the benzoate ester family.[1][2] Its structure, characterized by a central benzene ring with hydroxyl, methyl, and methyl ester functional groups, makes it a subject of interest for potential applications in medicinal chemistry and drug development. While direct and extensive research on the specific biological activities of this compound is limited in publicly available literature, its structural similarity to other well-studied phenolic compounds suggests a range of plausible research applications. This guide provides an in-depth overview of its physicochemical properties and explores its potential therapeutic applications based on the activities of analogous structures, offering a roadmap for future research.

Physicochemical Properties

A clear understanding of the compound's physical and chemical characteristics is fundamental for any experimental design. The key properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 34137-14-9 | [1][2] |

| Molecular Formula | C₁₀H₁₂O₃ | [2] |

| Molecular Weight | 180.20 g/mol | [2] |

| Appearance | White to off-white crystalline powder/solid | [1] |

| Purity | Typically ≥97% | [1] |

| Synonyms | Methyl 3,5-dimethyl-4-hydroxybenzoate, 4-Hydroxy-3,5-dimethylbenzoic acid methyl ester | [1] |

Potential Research Applications

Based on the biological activities of structurally related hydroxybenzoate derivatives, several key areas of investigation are proposed for this compound. These include its potential as an anti-inflammatory, antioxidant, and anti-cancer agent.

Anti-Inflammatory Properties

Hypothesis: this compound may modulate key inflammatory signaling pathways, such as the NF-κB and Toll-like receptor (TLR) pathways, which are often dysregulated in chronic inflammatory diseases. Structurally similar compounds have demonstrated the ability to inhibit the production of pro-inflammatory cytokines.

Proposed Mechanism of Action: It is hypothesized that the compound could interfere with the activation of the NF-κB signaling cascade. This could be achieved by inhibiting the phosphorylation and subsequent degradation of IκBα, which would prevent the translocation of the p65 subunit of NF-κB into the nucleus. Consequently, the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6, would be suppressed.

// Nodes MHDMB [label="Methyl 4-hydroxy-\n3,5-dimethylbenzoate", fillcolor="#FBBC05", fontcolor="#202124"]; TLR [label="Toll-like Receptor (TLR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MyD88 [label="MyD88", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TRAF6 [label="TRAF6", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IKK [label="IKK Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IkBa_p65 [label="IκBα-p65/p50", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; p65_p50 [label="p65/p50", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=folder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Inflammatory_Genes [label="Pro-inflammatory Gene\nTranscription (TNF-α, IL-6, IL-1β)", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges TLR -> MyD88; MyD88 -> TRAF6; TRAF6 -> IKK; IKK -> IkBa_p65 [label="Phosphorylation\n & Degradation", fontsize=8]; IkBa_p65 -> p65_p50; p65_p50 -> Nucleus; Nucleus -> Inflammatory_Genes; MHDMB -> IKK [label="Inhibition", color="#EA4335", fontcolor="#EA4335", style=dashed, arrowhead=tee]; }

Figure 1: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Antioxidant Activity

Hypothesis: The phenolic hydroxyl group in this compound can act as a hydrogen donor, enabling it to scavenge free radicals and reduce oxidative stress. This is a common characteristic of phenolic compounds.

Proposed Experimental Approach: The antioxidant potential can be quantified using various in vitro assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common and reliable method. The compound's ability to reduce the stable DPPH radical would be measured spectrophotometrically, and its activity could be expressed as an IC50 value (the concentration required to scavenge 50% of DPPH radicals).

// Nodes Start [label="Start: Prepare\nthis compound\n(MHDMB) solutions", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prepare_DPPH [label="Prepare DPPH radical\nsolution in methanol", fillcolor="#F1F3F4", fontcolor="#202124"]; Mix [label="Mix MHDMB solutions\nwith DPPH solution", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate in the dark\n(e.g., 30 minutes)", fillcolor="#F1F3F4", fontcolor="#202124"]; Measure [label="Measure absorbance at ~517 nm\nusing a spectrophotometer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Calculate [label="Calculate percentage of\nradical scavenging activity", fillcolor="#F1F3F4", fontcolor="#202124"]; Determine_IC50 [label="Determine IC50 value", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Prepare_DPPH; Prepare_DPPH -> Mix; Start -> Mix; Mix -> Incubate; Incubate -> Measure; Measure -> Calculate; Calculate -> Determine_IC50; }

Figure 2: General workflow for determining antioxidant activity using the DPPH assay.

Anti-Cancer Potential

Hypothesis: While no direct evidence exists, a commercial source has suggested that this compound may induce apoptosis in cancer cells. This is a plausible hypothesis as many phenolic compounds are known to possess anti-proliferative and pro-apoptotic effects.

Proposed Mechanism of Action: The compound could potentially trigger the intrinsic apoptotic pathway by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. This would lead to a decrease in the mitochondrial membrane potential, release of cytochrome c from the mitochondria, and subsequent activation of a caspase cascade (e.g., caspase-9 and caspase-3), ultimately resulting in programmed cell death.

// Nodes MHDMB [label="Methyl 4-hydroxy-\n3,5-dimethylbenzoate", fillcolor="#FBBC05", fontcolor="#202124"]; Bcl2 [label="Bcl-2 (Anti-apoptotic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bax [label="Bax (Pro-apoptotic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitochondrion [label="Mitochondrion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CytochromeC [label="Cytochrome c Release", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Caspase9 [label="Caspase-9 Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Caspase3 [label="Caspase-3 Activation\n(Executioner Caspase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges MHDMB -> Bcl2 [label="Down-regulation?", color="#EA4335", fontcolor="#EA4335", style=dashed, arrowhead=tee]; MHDMB -> Bax [label="Up-regulation?", color="#34A853", fontcolor="#34A853", style=dashed]; Bcl2 -> Mitochondrion [arrowhead=tee]; Bax -> Mitochondrion; Mitochondrion -> CytochromeC; CytochromeC -> Caspase9; Caspase9 -> Caspase3; Caspase3 -> Apoptosis; }

Figure 3: Hypothesized intrinsic apoptosis pathway induced by this compound.

Illustrative Experimental Protocols

The following are detailed, illustrative methodologies for key experiments that could be performed to validate the hypothesized biological activities of this compound.

Protocol 1: In Vitro Anti-Inflammatory Assay (LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages)

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

-

Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control group.

-

Incubation: Incubate the plate for 24 hours.

-

Nitric Oxide Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

-

Incubate for another 10 minutes at room temperature.

-

-

Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of nitric oxide inhibition compared to the LPS-only treated cells. Determine the IC50 value.

Protocol 2: Cell Viability and Apoptosis Assay (MTT and Annexin V/PI Staining)

-

Cell Culture and Seeding: Culture a human cancer cell line (e.g., HeLa or SMMC-7721) and seed in 96-well plates (for MTT) and 6-well plates (for flow cytometry) at appropriate densities.

-

Compound Treatment: Treat the cells with increasing concentrations of this compound for 24, 48, and 72 hours.

-

Cell Viability (MTT Assay):

-

Add 20 µL of MTT solution (5 mg/mL) to each well of the 96-well plate and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm.

-

-

Apoptosis Analysis (Annexin V/PI Flow Cytometry):

-

Harvest the cells from the 6-well plates by trypsinization.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubate for 15 minutes in the dark.

-

Analyze the cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity. While direct evidence of its biological activity is scarce, the established anti-inflammatory, antioxidant, and anti-cancer properties of structurally similar phenolic compounds provide a strong rationale for its investigation. The proposed research applications and experimental protocols outlined in this guide offer a foundational framework for scientists to explore its therapeutic potential. Future research should focus on systematic in vitro screening, followed by in vivo studies to validate any observed activities and elucidate the precise mechanisms of action. Such investigations could pave the way for the development of novel therapeutics based on this versatile molecular scaffold.

References

Thermochemical Profile of Methyl 4-hydroxy-3,5-dimethylbenzoate: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the available thermochemical data relevant to Methyl 4-hydroxy-3,5-dimethylbenzoate. Due to the limited direct experimental data for this specific compound, this document focuses on high-quality data from closely related analogues, namely methyl benzoate and methyl 4-hydroxybenzoate. Detailed experimental protocols for determining key thermochemical parameters are presented, alongside a proposed synthetic pathway for substituted methyl benzoates. This guide serves as a critical resource for researchers in drug development and materials science, offering both foundational data and methodological insights.

Introduction

This compound is a substituted aromatic ester with potential applications in medicinal chemistry and materials science. A thorough understanding of its thermochemical properties, such as enthalpy of formation, is crucial for predicting its stability, reactivity, and behavior in various chemical processes. This document collates and analyzes the available thermochemical data for structurally similar compounds to provide a reliable estimate and procedural framework for the target molecule.

Thermochemical Data

Table 1: Standard Molar Enthalpy of Formation

| Compound | Formula | State | ΔfHₘ°(l) / kJ·mol⁻¹ | ΔfHₘ°(g) / kJ·mol⁻¹ | ΔfHₘ°(cr) / kJ·mol⁻¹ |

| Methyl Benzoate | C₈H₈O₂ | Liquid/Gas | -332.8 ± 4.0[1] | -276.1 ± 4.0[1] | - |

| Methyl 4-hydroxybenzoate | C₈H₈O₃ | Crystalline | - | - | -562.20 ± 2.29[2] |

Note: 'l' denotes liquid phase, 'g' denotes gaseous phase, and 'cr' denotes crystalline phase at T = 298.15 K.

Experimental Protocols

The thermochemical data presented for the analogous compounds were determined using well-established experimental techniques. The following protocols are representative of the methodologies employed.

Static Bomb Combustion Calorimetry

This technique is used to determine the standard molar energy of combustion, from which the standard molar enthalpy of formation in the condensed phase (crystalline or liquid) is derived.

Experimental Workflow:

Figure 1: Workflow for Static Bomb Combustion Calorimetry.

Methodology:

-

A precisely weighed sample of the compound is pressed into a pellet and placed in a crucible.

-

The crucible is placed inside a high-pressure vessel, known as a "bomb," which is then sealed and pressurized with pure oxygen.

-

The bomb is submerged in a known quantity of water in a well-insulated calorimeter.

-

The sample is ignited electrically, and the complete combustion reaction occurs.

-

The temperature change of the water bath is meticulously recorded.

-

The energy of combustion is calculated after applying corrections for the ignition energy and the formation of nitric acid from residual nitrogen.

-

From the standard energy of combustion, the standard enthalpy of formation of the crystalline compound is derived using established thermochemical cycles.

Calvet Microcalorimetry

This technique is employed to measure the enthalpies of sublimation or vaporization, which are crucial for determining the gas-phase enthalpy of formation from the condensed-phase data.

Methodology:

-

A small amount of the sample is placed in an effusion cell within the microcalorimeter.

-

The temperature is carefully controlled and gradually increased.

-

The heat absorbed by the sample during the phase transition (sublimation or vaporization) is measured by the heat-flux sensors of the calorimeter.

-

The enthalpy of the phase change is determined from the integrated heat flow over time.

Synthetic Pathway

A plausible synthetic route for this compound involves the esterification of 4-hydroxy-3,5-dimethylbenzoic acid.

Figure 2: Proposed Synthesis of this compound.

This Fischer-Speier esterification is a standard method for producing esters from carboxylic acids and alcohols in the presence of an acid catalyst. The reaction is typically performed under reflux to drive the equilibrium towards the product.

Conclusion and Future Directions

While direct experimental thermochemical data for this compound remains elusive, the data for methyl benzoate and methyl 4-hydroxybenzoate provide a solid foundation for estimation and further study. The experimental protocols detailed herein offer a clear roadmap for future experimental determination of the thermochemical properties of the title compound.

Given the increasing reliability of computational chemistry, it is highly recommended that quantum chemical calculations, such as those employing G3 or G4 composite methods mentioned in the literature for similar compounds, be undertaken to provide theoretical values for the gas-phase enthalpy of formation. This dual approach of experimental investigation and computational modeling will yield the most accurate and comprehensive thermochemical profile for this compound, thereby facilitating its application in scientific research and development.

References

Commercial Suppliers and Technical Guide for Methyl 4-hydroxy-3,5-dimethylbenzoate

For researchers, scientists, and drug development professionals, sourcing high-quality chemical reagents is a critical first step in the experimental workflow. This in-depth technical guide provides comprehensive information on commercial suppliers of Methyl 4-hydroxy-3,5-dimethylbenzoate (CAS No. 34137-14-9), along with its key physicochemical properties and a detailed experimental protocol for its synthesis.

Physicochemical Properties

This compound is a benzoate ester derivative with the molecular formula C10H12O3.[1] It is a valuable intermediate in organic synthesis and pharmaceutical research.[1] The compound typically appears as a white to off-white crystalline powder.[1]

| Property | Value | Reference |

| CAS Number | 34137-14-9 | [2][3] |

| Molecular Formula | C10H12O3 | [2][4] |

| Molecular Weight | 180.20 g/mol | [4][5] |

| Appearance | Solid | [2] |

| Purity | 95% to >98% (supplier dependent) | [2][6] |

| Storage | Inert atmosphere, room temperature | [7] |

| InChI Key | SYMCPKCSVQELBJ-UHFFFAOYSA-N | [2][6] |

Commercial Suppliers

A variety of chemical suppliers offer this compound in research quantities. The table below summarizes offerings from several prominent suppliers. It is important to note that purity levels and pricing are subject to change and should be verified on the respective supplier websites.

| Supplier | Purity | Available Quantities |

| CymitQuimica | 95% | 100mg, 250mg, 1g, 5g, 10g, 25g, 50g |

| BLD Pharm | ≥97% | Inquire for available quantities |

| Santa Cruz Biotechnology | N/A | Inquire for available quantities |

| Sigma-Aldrich (Merck) | N/A | Inquire for available quantities |

| Atomfair | ≥98% | Inquire for available quantities |

| Fluorochem (via CymitQuimica) | 98+% | 250mg, 1g, 2g, 5g, 10g, 25g, 50g |

Experimental Protocol: Synthesis of this compound via Fischer Esterification

The following is a detailed methodology for the synthesis of this compound from 4-hydroxy-3,5-dimethylbenzoic acid and methanol, utilizing the well-established Fischer esterification reaction. This protocol is based on general methods for the esterification of hydroxybenzoic acids.

Materials:

-

4-hydroxy-3,5-dimethylbenzoic acid

-

Anhydrous methanol (MeOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1 equivalent of 4-hydroxy-3,5-dimethylbenzoic acid in an excess of anhydrous methanol (approximately 10-20 equivalents).

-

Catalyst Addition: While stirring the solution, carefully add a catalytic amount of concentrated sulfuric acid (typically 0.1-0.2 equivalents) dropwise. The addition is exothermic and should be done cautiously.

-